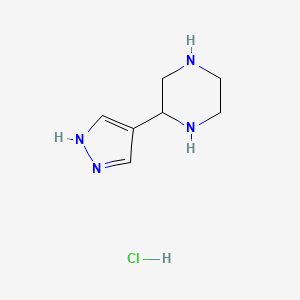
4-(哌嗪-1-基)-1H-吡唑盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H13ClN4. It is a derivative of pyrazole and piperazine, both of which are significant in medicinal chemistry due to their diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
2-(1H-pyrazol-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: This compound is a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
A related compound, lqfm182, has been shown to have anti-inflammatory and anti-nociceptive effects . It is suggested that the compound may interact with inflammatory mediators such as TNF-α and IL-1β .
Mode of Action
It is suggested that related compounds may interact with inflammatory mediators, reducing their levels and thereby alleviating inflammation .
Biochemical Pathways
Related compounds have been shown to impact the inflammatory response, potentially affecting pathways involving pro-inflammatory cytokines such as tnf-α and il-1β .
Result of Action
Related compounds have been shown to reduce the levels of pro-inflammatory cytokines such as tnf-α and il-1β, suggesting potential anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)piperazine hydrochloride typically involves the reaction of pyrazole derivatives with piperazine under controlled conditions. One common method includes the cyclization of appropriate hydrazones with piperazine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-(1H-pyrazol-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole or piperazine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted pyrazole and piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .
相似化合物的比较
Similar Compounds
1H-Pyrazole-4-boronic acid: Another pyrazole derivative used in organic synthesis.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A similar compound with a morpholine ring instead of piperazine.
Uniqueness
2-(1H-pyrazol-4-yl)piperazine hydrochloride is unique due to its combination of pyrazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
2-(1H-pyrazol-4-yl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;/h3-4,7-9H,1-2,5H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLYBXJVAJQKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CNN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)
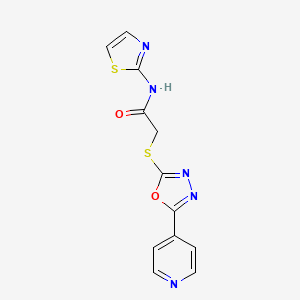
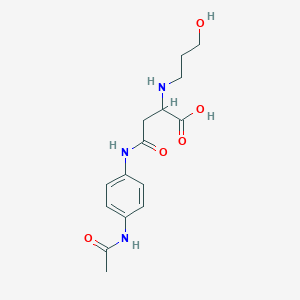
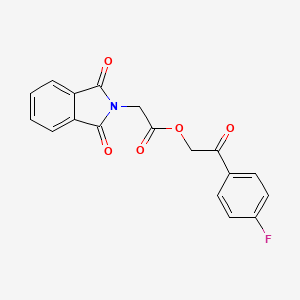
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)
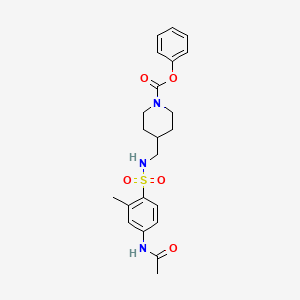
![2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)
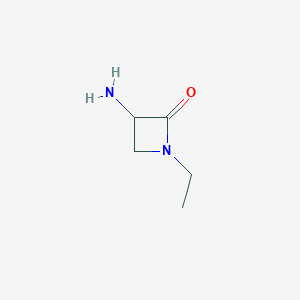
![N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2379134.png)
![ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2379135.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)
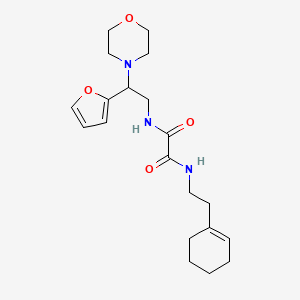
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)
